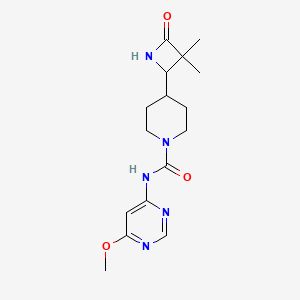

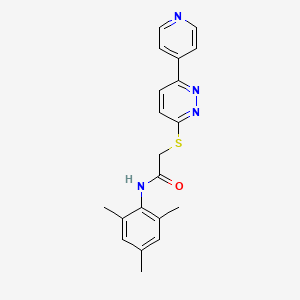

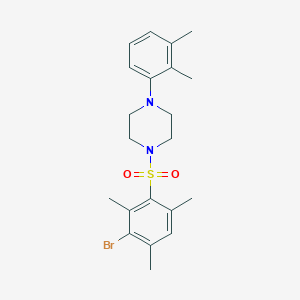

![molecular formula C21H17FN4O3S B2384438 2-[5-[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]-N-(2-チエニルメチル)プロパンアミド CAS No. 1396559-92-4](/img/structure/B2384438.png)

2-[5-[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]-N-(2-チエニルメチル)プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide is a novel organic compound belonging to the oxadiazole family. The structure encompasses various functional groups, making it a versatile compound in various scientific applications. With the integration of a fluorophenyl group, oxadiazolyl moiety, pyridinone ring, and thienylmethyl side chain, this molecule exhibits a range of physical and chemical properties that are of interest in organic synthesis, medicinal chemistry, and materials science.

科学的研究の応用

作用機序

Target of Action

It is suggested that the compound may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .

Mode of Action

Based on its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be hypothesized that the compound might interact with the cellular machinery involved in these processes, leading to changes in protein synthesis.

Biochemical Pathways

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might influence the pathways involved in protein synthesis and degradation.

Result of Action

Based on its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be hypothesized that the compound might influence protein synthesis and degradation, potentially leading to changes in cellular function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide typically involves multistep organic reactions. Starting from commercially available precursors, the process involves:

Nitration of 2-fluorobenzene to introduce the nitro group.

Reduction of the nitro group to form the corresponding amine.

Formation of the oxadiazole ring via cyclization with suitable carboxylic acid derivatives.

Condensation with 2-oxopyridine to form the central scaffold.

Introduction of the thienylmethyl group through substitution reactions.

Industrial Production Methods: For industrial-scale production, the process might be optimized for higher yield and purity, employing continuous flow techniques, and using catalysts and solvents that minimize byproducts and enhance reaction rates. Techniques such as crystallization, distillation, and chromatography are applied for purification.

Types of Reactions

Oxidation: The presence of a fluorophenyl group might make it resistant to oxidative degradation. the thienylmethyl moiety could be susceptible to certain oxidative conditions.

Reduction: The compound can undergo selective reduction of the oxadiazole ring under hydrogenation conditions.

Substitution: Nucleophilic substitutions are feasible at the thienyl and fluorophenyl positions under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: Alkyl halides, strong bases for nucleophilic aromatic substitution.

Major Products: Oxidation and reduction lead to derivatives with altered functional groups. Substitution reactions introduce new alkyl or aryl groups, modifying the parent compound's properties.

Chemistry

Utilized as a building block in the synthesis of more complex organic molecules.

Employed in the development of novel catalysts and ligands for asymmetric synthesis.

Biology and Medicine

Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the oxadiazole and pyridinone rings.

Used as a pharmacophore in drug design and development.

Industry

Applied in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system.

類似化合物との比較

2-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-methylpropanamide: Lacks the fluorine and thienylmethyl groups, leading to differences in hydrophobic interactions and bioactivity.

2-[5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)propanamide: The presence of chlorine and a furyl ring alters its electronic and steric properties, impacting its reactivity and application scope.

特性

IUPAC Name |

2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3S/c1-13(20(28)23-11-15-5-4-10-30-15)26-12-14(8-9-18(26)27)21-24-19(25-29-21)16-6-2-3-7-17(16)22/h2-10,12-13H,11H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYXIDLIZCZNMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CS1)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

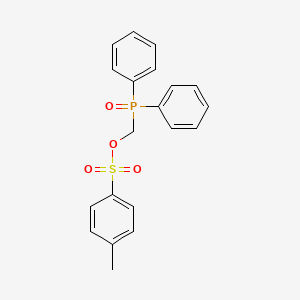

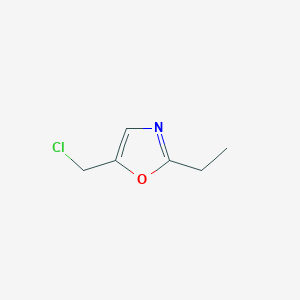

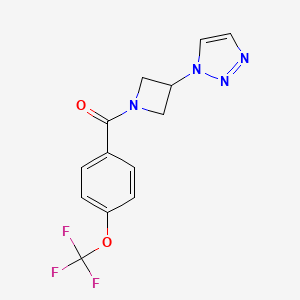

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

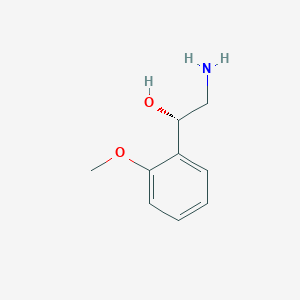

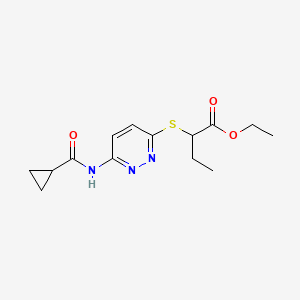

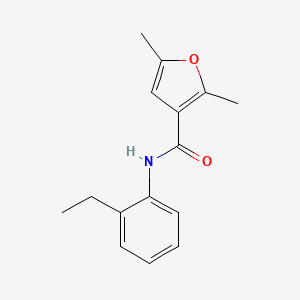

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)

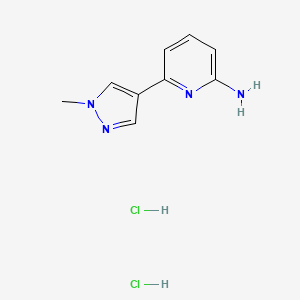

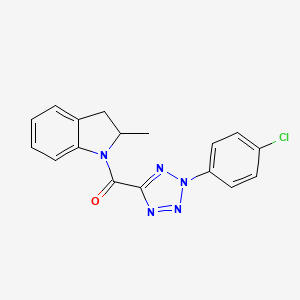

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)